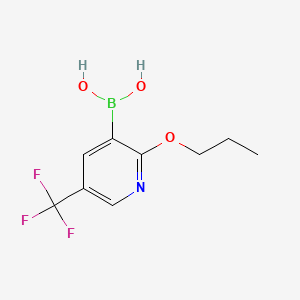

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Description

Properties

IUPAC Name |

[2-propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3NO3/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPVKTJXWXMARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681611 | |

| Record name | [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-63-6 | |

| Record name | [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

CAS Number: 1218790-63-6

This technical guide provides a comprehensive overview of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block for researchers and scientists in the field of drug discovery and development. The document details its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of complex organic molecules.

Chemical and Physical Properties

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a substituted pyridine derivative that incorporates both a trifluoromethyl group and a boronic acid moiety. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable substituent in medicinal chemistry. The boronic acid functional group is a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.

While specific experimental data for this compound is not extensively available in public literature, the table below summarizes its basic properties and includes representative data from closely related analogs to provide a useful point of reference.

| Property | Value | Source/Analog |

| CAS Number | 1218790-63-6 | - |

| Molecular Formula | C₉H₁₁BF₃NO₃ | [1][2] |

| Molecular Weight | 248.99 g/mol | [1][2] |

| Purity | ≥97% | [3] |

| LogP | 0.569 | [2] |

| PSA (Polar Surface Area) | 62.58 Ų | [2] |

| Storage Temperature | -20°C | [4] |

| Appearance | White to off-white solid (presumed) | General observation for similar compounds |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and alcohols. | General knowledge of boronic acids |

Synthesis

Applications in Drug Discovery

Trifluoromethylpyridine derivatives are crucial scaffolds in modern drug discovery, often found in molecules targeting a wide range of diseases. The trifluoromethyl group can enhance a compound's metabolic stability and cell permeability. Boronic acids are key intermediates in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. This particular molecule is of interest in the development of kinase inhibitors, where the pyridine core can act as a hinge-binder in the ATP-binding site of kinases.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid. The reaction conditions may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 eq)

-

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane or a mixture of toluene and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid, and the base.

-

The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).

-

The anhydrous solvent is added via syringe.

-

The palladium catalyst is added under a positive pressure of the inert gas.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Safety Information

Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a trifluoromethyl group and a boronic acid on a pyridine scaffold makes it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. While detailed physical and spectral data are not widely available, the general protocols and information on related compounds provided in this guide offer a solid foundation for its use in research and development.

References

- 1. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1218790-63-6_CAS号:1218790-63-6_CAS No.:1218790-63-6 - 化源网 [chemsrc.com]

- 3. Combi-Blocks [combi-blocks.com]

- 4. 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid price,buy 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is designed as a two-step process, leveraging established methodologies in pyridine chemistry, including nucleophilic aromatic substitution and lithiation-borylation. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target compound, 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid, commences with the commercially available starting material, 2-chloro-3-bromo-5-(trifluoromethyl)pyridine. The synthetic pathway involves two primary transformations:

-

Nucleophilic Aromatic Substitution (SNAc): Selective displacement of the chlorine atom at the 2-position of the pyridine ring with a propoxy group. This is achieved by reacting the starting material with sodium propoxide. The greater electrophilicity of the 2-position in pyridine rings facilitates this substitution.

-

Lithiation-Borylation: Conversion of the bromo-substituent at the 3-position into a boronic acid group. This is accomplished through a lithium-halogen exchange reaction, followed by quenching with a borate ester and subsequent hydrolysis to yield the final boronic acid.

Caption: Proposed synthetic workflow for 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid.

Experimental Protocols

The following protocols are based on analogous procedures found in the literature and are adapted for the specific synthesis of 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid.

Step 1: Synthesis of 3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine

This procedure details the nucleophilic aromatic substitution of the 2-chloro group with a propoxy group.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine | 71701-92-3 | 260.43 | 7.6 g | 0.029 |

| Sodium Propoxide | 2386-53-0 | 82.08 | 2.6 g | 0.032 |

| Anhydrous Propanol | 67-63-0 | 60.1 | 25 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |

| Water (deionized) | 7732-18-5 | 18.02 | As needed | - |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |

Procedure:

-

To a stirred solution of sodium propoxide (2.6 g, 0.032 mol) in anhydrous propanol (25 mL) at ambient temperature, add 2-chloro-3-bromo-5-(trifluoromethyl)pyridine (7.6 g, 0.029 mol).

-

Stir the reaction mixture at ambient temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture onto ice.

-

Extract the resulting aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-bromo-2-propoxy-5-(trifluoromethyl)pyridine.

An analogous reaction using sodium methoxide resulted in a 65% yield of the corresponding 2-methoxy derivative.[1]

Step 2: Synthesis of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

This protocol describes the conversion of the 3-bromo intermediate to the final boronic acid product via a lithiation-borylation sequence.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine | - | 284.08 | 5.0 g | 0.0176 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 7.4 mL | 0.0185 |

| Triisopropyl Borate | 5419-55-6 | 188.08 | 4.0 mL | 0.0185 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |

| 2 M Hydrochloric Acid (aq) | 7647-01-0 | 36.46 | As needed | - |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution (aq) | 144-55-8 | 84.01 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-bromo-2-propoxy-5-(trifluoromethyl)pyridine (5.0 g, 0.0176 mol) in anhydrous THF (50 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (7.4 mL of a 2.5 M solution in hexanes, 0.0185 mol) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (4.0 mL, 0.0185 mol) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

A similar lithiation-borylation of 3-bromopyridine has been reported to yield the corresponding boronic acid in high yield.[2]

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Key Spectroscopic Data (Predicted) |

| 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.43 | Solid | ¹⁹F NMR: ~ -63 ppm (s, CF₃) |

| 3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine | C₉H₉BrF₃NO | 284.08 | Oil or low-melting solid | ¹H NMR: Signals for propoxy group and aromatic protons. ¹⁹F NMR: ~ -63 ppm (s, CF₃) |

| 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid | C₉H₁₀BF₃NO₃ | 249.99 | Solid | ¹¹B NMR: ~ 28-32 ppm. ¹⁹F NMR: ~ -63 ppm (s, CF₃) |

Logical Relationships in the Synthesis

The synthesis relies on the differential reactivity of the halogen substituents on the pyridine ring. The chloro group at the 2-position is more susceptible to nucleophilic attack than the bromo group at the 3-position. This selectivity allows for the sequential functionalization of the pyridine core.

Caption: Logical flow demonstrating the chemical principles of the synthesis.

This in-depth guide provides a robust framework for the synthesis of 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid. Researchers are advised to conduct small-scale trials to optimize reaction conditions for their specific laboratory settings. Standard safety precautions for handling organolithium reagents and halogenated compounds should be strictly followed.

References

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a fluorinated heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring, a propoxy group, a trifluoromethyl moiety, and a boronic acid functional group, make it a valuable synthon for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While specific biological data and detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates information from related compounds and general principles of boronic acid chemistry to provide a foundational understanding for researchers.

Chemical Structure and Properties

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is characterized by a pyridine core substituted at the 2-position with a propoxy group, at the 5-position with a trifluoromethyl group, and at the 3-position with a boronic acid group.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1218790-63-6 | [1] |

| Molecular Formula | C9H11BF3NO3 | [1] |

| Molecular Weight | 248.99 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (presumed) | General knowledge of similar compounds |

Synthesis and Reactivity

Logical Workflow for Synthesis:

Caption: A generalized synthetic workflow for pyridine boronic acids.

Experimental Protocol: General Suzuki-Miyaura Coupling

The primary utility of 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.

Reaction Scheme:

Where R1 is an aryl or heteroaryl halide/triflate and R2 is the 2-propoxy-5-(trifluoromethyl)pyridinyl moiety.

Table 2: Generic Protocol for a Suzuki-Miyaura Coupling Reaction

| Step | Procedure |

| 1. Reagents | - Aryl or heteroaryl halide (1.0 eq) - 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid (1.1 - 1.5 eq) - Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%) - Base (e.g., K2CO3, Cs2CO3, 2-3 eq) - Anhydrous solvent (e.g., Dioxane, Toluene, DMF) |

| 2. Reaction Setup | - To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, boronic acid, palladium catalyst, and base. - Add the anhydrous solvent. |

| 3. Reaction Conditions | - Stir the reaction mixture at a temperature ranging from 80°C to 120°C. - Monitor the reaction progress by TLC or LC-MS. |

| 4. Work-up | - Once the reaction is complete, cool the mixture to room temperature. - Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. |

| 5. Purification | - Purify the crude product by column chromatography on silica gel to obtain the desired coupled product. |

Applications in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[2] The boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with serine proteases and other enzymes.[2] The trifluoromethyl group is a common substituent in pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] The pyridine scaffold is a privileged structure found in numerous approved drugs.

Given these characteristics, 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a promising building block for the synthesis of novel inhibitors for various biological targets. While no specific drug development programs utilizing this exact molecule have been publicly disclosed, its structural motifs suggest potential applications in areas such as:

-

Oncology: As a component of kinase inhibitors or other anti-proliferative agents.

-

Inflammation: In the development of enzyme inhibitors involved in inflammatory pathways.

-

Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

Signaling Pathway Hypothesis:

The diagram below illustrates a hypothetical scenario where a drug candidate synthesized using the title compound could inhibit a key kinase in a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. While detailed experimental and biological data for this specific compound are currently limited in the public domain, its structural features suggest significant potential for the development of novel therapeutic agents. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound. Researchers are encouraged to utilize the general protocols and conceptual frameworks provided in this guide as a starting point for their investigations.

References

- 1. 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid price,buy 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid - chemicalbook [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details available supplier information, a proposed synthetic protocol, a key application in cross-coupling reactions, and its relevance in drug discovery, particularly as a potential kinase inhibitor.

Supplier Information

Sourcing high-quality reagents is critical for reproducible research. Below is a summary of suppliers for the target compound and its close structural analogs. Prices and availability are subject to change and should be verified with the respective suppliers.

| Supplier | Compound Name | CAS Number | Purity | Quantity | Price (USD) |

| AOBChem | 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid | 1362337-97-3 | >95% | 500mg | $59.00 |

| 1g | $86.00 | ||||

| 5g | $238.00 | ||||

| 10g | $414.00 | ||||

| INDOFINE Chemical Company | 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid | 536693-96-6 | 98% | N/A | N/A |

| CUSABIO | 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid | 2096336-32-0 | 95% | N/A | N/A |

Synthesis Protocol

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

This procedure is adapted from general methods for the synthesis of halopyridine boronic acids via halogen-metal exchange followed by borylation.[1][2]

Materials:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

Step 2: Synthesis of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

This step involves a nucleophilic aromatic substitution of the chloro group with propanol.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

-

n-Propanol

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C and add n-propanol (1.5 eq) dropwise. Stir the mixture at room temperature for 30 minutes.

-

Substitution Reaction: Add a solution of 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid (1.0 eq) in anhydrous DMF to the sodium propoxide solution. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3]

Representative Protocol:

Materials:

-

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid (1.2 eq)

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Argon or Nitrogen gas

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid (1.2 eq), palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Relevance and Signaling Pathways

The trifluoromethylpyridine moiety is a key pharmacophore in many approved drugs and clinical candidates.[4][5] Its presence can enhance metabolic stability, binding affinity, and cell permeability.[5] Compounds containing this scaffold have shown a range of biological activities, including as kinase inhibitors.[6][7]

While the specific biological targets of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid are not yet elucidated, its structural features suggest potential activity as a kinase inhibitor. Many kinase inhibitors that incorporate a substituted pyridine ring target the ATP-binding site of the kinase. The trifluoromethyl group can contribute to favorable hydrophobic interactions, while the propoxy group can be tailored to occupy specific pockets within the active site.

One of the key signaling pathways often targeted in cancer therapy is the MAPK/ERK pathway, which is frequently dysregulated in various malignancies.[8] Kinase inhibitors containing trifluoromethylphenyl or related heterocyclic moieties have been developed to target components of this pathway, such as RAF and MEK kinases.[8] The inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Advent of Novel Trifluoromethylpyridine Boronic Acids: A Technical Guide for Researchers

For Immediate Release

In the ever-evolving landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of modern chemical design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the bioactivity, metabolic stability, and material characteristics of organic compounds. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine moiety presents a powerful building block for the creation of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of a pivotal class of reagents in this domain: novel trifluoromethylpyridine boronic acids.

Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the synthetic routes to these valuable compounds, detailed experimental protocols, and a summary of their utility in cross-coupling reactions.

Synthesis of Trifluoromethylpyridine Boronic Acids

The introduction of a boronic acid functional group onto a trifluoromethylpyridine scaffold is most commonly achieved through a lithiation-borylation sequence. This method involves the deprotonation of a trifluoromethylpyridine derivative with a strong organolithium base, followed by quenching the resulting anion with a trialkyl borate ester. Subsequent hydrolysis then affords the desired boronic acid.

A key advantage of this approach is the ability to control the regioselectivity of borylation through the careful choice of starting materials and reaction conditions. For instance, the synthesis of 6-(trifluoromethyl)pyridin-3-ylboronic acid can be accomplished from 3-bromo-6-(trifluoromethyl)pyridine via a lithium-halogen exchange followed by borylation.

Table 1: Synthesis of Trifluoromethylpyridine Boronic Acids via Lithiation-Borylation

| Starting Material | Product | Reagents | Yield (%) |

| 3-Bromo-5-(trifluoromethyl)pyridine | (5-(Trifluoromethyl)pyridin-3-yl)boronic acid | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O/H⁺ | 75 |

| 2-Bromo-5-(trifluoromethyl)pyridine | (5-(Trifluoromethyl)pyridin-2-yl)boronic acid | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O/H⁺ | 68 |

| 3-Chloro-5-(trifluoromethyl)pyridine | (5-(Trifluoromethyl)pyridin-3-yl)boronic acid | 1. LDA, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O/H⁺ | 65 |

Characterization of Novel Trifluoromethylpyridine Boronic Acids

The structural elucidation and purity assessment of newly synthesized trifluoromethylpyridine boronic acids rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is indispensable for confirming the connectivity and substitution pattern of the molecule. Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition.

Table 2: Spectroscopic Data for 2-(Trifluoromethyl)pyridine-5-boronic Acid

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (s, 1H), 8.20 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 3.50 (br s, 2H, B(OH)₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 152.4, 148.7 (q, J = 34.3 Hz), 139.1, 125.0, 122.1 (q, J = 272.7 Hz), 120.5 (br) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -66.8 |

| MS (ESI) | m/z 192.03 [M+H]⁺ |

Application in Suzuki-Miyaura Cross-Coupling Reactions

Trifluoromethylpyridine boronic acids are exceptionally valuable reagents for the construction of carbon-carbon bonds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the coupling of the trifluoromethylpyridine moiety with a wide array of aryl, heteroaryl, and vinyl halides or triflates, providing access to a diverse range of complex molecules with applications in drug discovery and materials science.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the boronic acid, and reaction conditions often require careful optimization to achieve high yields. One-pot procedures, combining the Miyaura borylation of a trifluoromethylpyridine halide with a subsequent Suzuki-Miyaura coupling, offer an efficient and atom-economical approach to the synthesis of biaryl compounds.

Table 3: Suzuki-Miyaura Cross-Coupling of Trifluoromethylpyridine Boronic Acids

| Trifluoromethylpyridine Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |

| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 88 |

| (2-(Trifluoromethyl)pyridin-5-yl)boronic acid | 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 85 |

| (5-(Trifluoromethyl)pyridin-3-yl)boronic acid | 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 95 |

Experimental Protocols

Detailed Protocol 1: Synthesis of (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid

Materials:

-

3-Bromo-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Triisopropyl borate (1.2 equiv)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3-bromo-6-(trifluoromethyl)pyridine and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the title compound.

Detailed Protocol 2: Suzuki-Miyaura Coupling of (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid with 1-Bromo-4-methoxybenzene

Materials:

-

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid (1.0 equiv)

-

1-Bromo-4-methoxybenzene (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

-

Potassium carbonate (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk flask, add (6-(trifluoromethyl)pyridin-3-yl)boronic acid, 1-bromo-4-methoxybenzene, and potassium carbonate.

-

Add tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Pathways

To further elucidate the processes described, the following diagrams illustrate the key reaction pathways and experimental workflows.

Caption: Synthetic pathway to trifluoromethylpyridine boronic acids.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for a one-pot Miyaura borylation/Suzuki-Miyaura coupling.

An In-depth Technical Guide to Trifluoromethyl-substituted Pyridylboronic Acids for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl-substituted pyridylboronic acids are a class of synthetic building blocks that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and improve oral bioavailability, making these compounds highly valuable in the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethyl-substituted pyridylboronic acids, with a focus on their utility in the development of kinase inhibitors and other therapeutic agents.

Synthesis of Trifluoromethyl-substituted Pyridylboronic Acids

The primary method for the synthesis of trifluoromethyl-substituted pyridylboronic acids is through a lithiation-boronation protocol.[3] This typically involves the deprotonation of a trifluoromethyl-substituted pyridine derivative with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with a trialkyl borate, and subsequent hydrolysis to afford the desired boronic acid.

General Experimental Protocol: Lithiation-Boronation

A solution of the trifluoromethyl-substituted pyridine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong lithium amide base, most commonly LDA, is then added dropwise to the pyridine solution. The reaction mixture is stirred at low temperature for a specified period to allow for complete deprotonation. Following this, a trialkyl borate, such as triisopropyl borate, is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the addition of an aqueous acid, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure trifluoromethyl-substituted pyridylboronic acid.

Physicochemical and Spectroscopic Data

The introduction of a trifluoromethyl group significantly impacts the electronic and steric properties of the pyridylboronic acid. These changes are reflected in their spectroscopic data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (DMSO-d6) δ (ppm) | 19F NMR (DMSO-d6) δ (ppm) |

| (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | 190.92 | 8.15 (br s, 2H, OH), 7.95 (t, J = 7.8 Hz, 1H), 7.78 (d, J = 7.5 Hz, 1H), 7.63 (d, J = 8.1 Hz, 1H) | -66.5 |

| (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | C6H5BF3NO2 | 190.92 | 8.95 (s, 1H), 8.71 (d, J = 4.9 Hz, 1H), 8.45 (br s, 2H, OH), 7.65 (d, J = 4.9 Hz, 1H) | -62.3 |

| (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)boronic acid | C6H4BClF3NO2 | 225.36 | 8.61 (s, 1H), 8.52 (s, 1H), 8.40 (s, 2H, OH) | -62.5 |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Trifluoromethyl-substituted pyridylboronic acids are highly versatile reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds between the pyridylboronic acid and various aryl or heteroaryl halides, providing access to a wide array of complex biaryl and heterobiaryl structures, which are common motifs in biologically active molecules.[3][4][5]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To a mixture of the trifluoromethyl-substituted pyridylboronic acid, an aryl or heteroaryl halide, and a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) in a suitable solvent (such as 1,4-dioxane, toluene, or DMF, often with the addition of water) is added a base (e.g., Na2CO3, K2CO3, or Cs2CO3). The reaction mixture is then heated under an inert atmosphere for a specified period. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired biaryl or heterobiaryl product.

Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions

The yields of Suzuki-Miyaura cross-coupling reactions using trifluoromethyl-substituted pyridylboronic acids are generally good to excellent, demonstrating their utility in organic synthesis.

| Pyridylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | 2-Bromothiophene | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 85 | [3] |

| (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | 2-Bromopyridine | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 75 | [3] |

| (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | 2-Bromothiophene | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 98 | [3] |

| (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | 3-Bromopyridine | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 91 | [3] |

| (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)boronic acid | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 82 | (Estimated from similar reactions) |

Biological Activity and Applications in Drug Discovery

The unique properties conferred by the trifluoromethyl group make trifluoromethyl-substituted pyridylboronic acids attractive starting materials for the synthesis of biologically active compounds, particularly in the area of oncology. Many kinase inhibitors feature pyridine-based scaffolds, and the introduction of a trifluoromethyl group can enhance their potency and selectivity.[6][7]

Kinase Inhibition and Signaling Pathways

Derivatives of trifluoromethyl-substituted pyridines have shown inhibitory activity against several key kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[8] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.

Biological Activity Data

The following table summarizes the in vitro activity of selected compounds derived from trifluoromethyl-substituted precursors.

| Compound Class | Target | IC50 (nM) | Cell Line | Reference |

| Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | - | [9] |

| 5-Trifluoromethylpyrimidine derivative | EGFR | 23 | A431 | [6] |

| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | PI3Kα | 17 | - | [8] |

| Pyridine-based PIM-1 inhibitor | PIM-1 | 14.3 | - | [10] |

Experimental and Drug Discovery Workflow

The development of novel drugs from trifluoromethyl-substituted pyridylboronic acids typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

Trifluoromethyl-substituted pyridylboronic acids are powerful and versatile building blocks in modern drug discovery. Their synthesis is well-established, and they readily participate in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. The unique electronic and steric properties imparted by the trifluoromethyl group provide medicinal chemists with a valuable tool to fine-tune the pharmacological properties of lead compounds. The successful application of these reagents in the development of potent kinase inhibitors highlights their significance and portends their continued importance in the quest for novel and effective therapeutics.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Fluorinated Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of fluorinated pyridine boronic acids. These compounds are of significant interest as versatile building blocks in medicinal chemistry and materials science, primarily due to the unique modulations that fluorine substitution offers. This document details their synthesis, reactivity, and physicochemical properties, and provides experimental protocols for their characterization.

Introduction: The Impact of Fluorination

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a drug candidate's metabolic stability, lipophilicity (logP), and binding affinity.[1] When incorporated into the pyridine ring of a boronic acid, fluorine imparts significant changes to the molecule's electronic properties, which in turn affects its reactivity and other physical characteristics.[2]

Fluorinated pyridine boronic acids are particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures.[3][4] These motifs are prevalent in a vast array of pharmaceuticals.[5]

Physicochemical Properties

Table 1: Physical Properties of Selected Monofluorinated Pyridine Boronic Acids

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluoropyridine-3-boronic acid | C₅H₅BFNO₂ | 140.91 | N/A | |

| 2-Fluoropyridine-4-boronic acid | C₅H₅BFNO₂ | 140.91 | ~195 (decomposition)[7] | |

| 3-Fluoropyridine-2-boronic acid | C₅H₅BFNO₂ | 140.91 | N/A | |

| 5-Fluoropyridine-3-boronic acid | C₅H₅BFNO₂ | 140.91 | 233-236[8] |

Table 2: Physicochemical Properties of Selected Monofluorinated Pyridine Boronic Acids

| Compound Name | pKa (Predicted) | logP (Calculated) | Aqueous Solubility |

| 2-Fluoropyridine-3-boronic acid | 5.92 ± 0.58[9] | N/A | Soluble in polar solvents like water and alcohols.[10][11] |

| 2-Fluoropyridine-4-boronic acid | N/A | N/A | Soluble in DMSO (100 mg/mL).[12] |

| 3-Fluoropyridine-2-boronic acid | 7.59 ± 0.58[13] | N/A | N/A |

| 5-Fluoropyridine-3-boronic acid | 5.85 ± 0.10[8] | N/A | Soluble in hot methanol.[8] |

Table 3: Properties of Selected Di- and Trifluoromethyl- Pyridine Boronic Acids

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,6-Difluoropyridine-3-boronic acid | C₅H₄BF₂NO₂ | 158.90 | 168[14] | |

| 2-(Trifluoromethyl)pyridine-4-boronic acid | C₆H₅BF₃NO₂ | 190.92 | N/A | |

| 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic acid | C₆H₄BF₄NO₂ | 208.91 | 88-90[9] |

Synthesis and Reactivity

General Synthesis of Fluorinated Pyridine Boronic Acids

A common and reliable method for the synthesis of fluorinated pyridine boronic acids is through a halogen-metal exchange reaction followed by borylation.[15] This typically involves the lithiation of a fluorinated pyridine using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a borate ester, such as triisopropyl borate. Subsequent hydrolysis with an aqueous acid yields the desired boronic acid.

Reactivity in Suzuki-Miyaura Coupling

Fluorinated pyridine boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions. However, the fluorine substituent's electron-withdrawing nature decreases the electron density of the pyridine ring.[6] This can be detrimental to the transmetalation step of the catalytic cycle, which is often the rate-limiting step.[2] Consequently, non-fluorinated pyridine boronic acids, being more electron-rich, generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings.[2] Despite this, fluorinated pyridine boronic acids remain invaluable for synthesizing molecules where the unique properties imparted by fluorine are essential for biological activity.[6]

Applications in Drug Discovery: Targeting Signaling Pathways

Fluorinated pyridine boronic acids are instrumental in the synthesis of inhibitors for key signaling pathways implicated in various diseases. Notably, they are used to create inhibitors of Janus kinases (JAKs) and p38 mitogen-activated protein kinases (MAPKs).

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, playing a central role in immunity and inflammation.[16] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[5] Fluoropyridine-containing compounds have been developed as potent pan-JAK inhibitors.[2]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, regulating processes such as inflammation, apoptosis, and cell differentiation.[17] Inhibitors of p38 MAP kinase are being investigated for the treatment of inflammatory diseases.[4]

Experimental Protocols

Synthesis of 2,6-Difluoropyridine-3-boronic acid

This protocol is adapted from literature procedures for the synthesis of fluorinated pyridine boronic acids.[10]

Materials:

-

2,6-Difluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Tetrahydrofuran (THF), anhydrous

-

2 M Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) by slowly adding a THF solution of diisopropylamine to n-BuLi in hexanes at 0 °C. Stir for 20 minutes.

-

In a separate flask, dissolve 2,6-difluoropyridine in anhydrous THF and cool to -78 °C.

-

Slowly add the prepared LDA solution to the 2,6-difluoropyridine solution via cannula and stir for 30 minutes at -78 °C.

-

Add a solution of trimethyl borate in THF to the reaction mixture and allow it to slowly warm to room temperature over 1 hour.

-

Quench the reaction by adding 2 M aqueous NaOH solution.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers with HCl to precipitate the product.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura cross-coupling of a fluorinated pyridine boronic acid with an aryl halide.[3][4]

Materials:

-

Fluorinated pyridine boronic acid (1.2-1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, fluorinated pyridine boronic acid, base, and palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Determination of Physicochemical Properties

pKa Determination: The pKa of boronic acids can be determined by potentiometric titration or by UV-Vis spectrophotometry in buffered solutions of varying pH.[18] The change in absorbance at a specific wavelength is monitored as a function of pH to determine the acid dissociation constant.

logP Determination: The octanol-water partition coefficient (logP) is commonly determined using the shake-flask method.[19] A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination: Aqueous solubility can be determined by the shake-flask method.[11] An excess of the solid compound is added to water or a buffer of a specific pH. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Conclusion

Fluorinated pyridine boronic acids are indispensable tools in modern organic synthesis and drug discovery. Their unique physicochemical properties, imparted by the fluorine substituent, allow for the fine-tuning of molecular characteristics crucial for biological activity. While their reactivity in Suzuki-Miyaura couplings can be attenuated compared to their non-fluorinated counterparts, they provide access to a diverse range of complex fluorinated heteroaryl compounds that are of high value in the development of novel therapeutics. Further systematic studies to fully characterize the physicochemical properties of a wider range of these compounds will undoubtedly facilitate their broader application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. shutterstock.com [shutterstock.com]

- 9. 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic acid price,buy 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic acid - chemicalbook [chemicalbook.com]

- 10. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemicalbook.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. medchemexpress.com [medchemexpress.com]

- 13. store.astm.org [store.astm.org]

- 14. 2,6-difluoropyridyl-3-boronic acid - 136466-94-9 - Structure, Synthesis, Properties [organoborons.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

The Lynchpin of Modern Synthesis: A Technical Guide to the Reactivity of Pyridine Boronic Acids

For Immediate Release

A deep dive into the fundamental reactivity of pyridine boronic acids, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. Pyridine boronic acids are indispensable reagents in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This guide elucidates their synthesis, stability, and reactivity, with a focus on providing actionable data and detailed experimental protocols.

The pyridine motif is a cornerstone in medicinal chemistry and materials science. Consequently, the ability to efficiently incorporate this heterocycle into complex molecules is of paramount importance. Pyridine boronic acids and their derivatives have emerged as the premier tools for this purpose, enabling the construction of biaryl and hetero-biaryl structures with high efficiency and functional group tolerance.[1][2][3]

Core Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of pyridine boronic acids, proceeding via a well-established catalytic cycle involving a palladium catalyst.[4][5] The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the pyridyl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]

The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity. This can affect the rate of transmetalation, a critical step in the catalytic cycle.[6] The basicity of the pyridine nitrogen can also play a role in the reaction, potentially interacting with the catalyst or other reaction components.[7]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Challenges: The "2-Pyridyl Problem"

A significant challenge in the application of pyridine boronic acids is their stability, particularly for 2-pyridylboronic acids. These compounds are notoriously prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, diminishing the yield of the desired coupled product.[8][9] This instability is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which facilitates the C-B bond cleavage.[8]

To circumvent this "2-pyridyl problem," several strategies have been developed:

-

Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, significantly reduces the rate of protodeboronation.[10]

-

Use of Stabilizing Groups: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that undergo slow hydrolysis under reaction conditions to release the active boronic acid, minimizing its decomposition.[11]

-

Reaction Condition Optimization: Careful control of pH, temperature, and solvent can suppress protodeboronation.[9]

Diagram of Stability and Protective Strategies

Caption: Strategies to overcome the instability of 2-pyridylboronic acid.

Synthesis of Pyridine Boronic Acids

Several methods are employed for the synthesis of pyridine boronic acids, with the choice of route often depending on the desired isomer and available starting materials.[12]

-

Halogen-Metal Exchange: This is a common and cost-effective method, typically involving the reaction of a halopyridine (e.g., bromopyridine) with an organolithium reagent at low temperatures, followed by quenching with a trialkyl borate.[13][14]

-

Palladium-Catalyzed Borylation: This method involves the cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[15]

-

C-H Borylation: Direct borylation of the pyridine C-H bond can be achieved using iridium or rhodium catalysts, offering a more atom-economical route.

Diagram of Synthetic Pathways to Pyridine Boronic Acids

Caption: Common synthetic routes to pyridine boronic acids and their esters.

Quantitative Data on Suzuki-Miyaura Couplings

The following tables summarize representative yields for the Suzuki-Miyaura coupling of various pyridine boronic acids and their derivatives with different aryl halides.

| Pyridine Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (aq) | 1,4-Dioxane | 95 | 91 | [16] |

| 3-Pyridylboronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High Yield | [17] |

| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME | Reflux | >95 | [18] |

| 4-Pyridylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 | [6] |

| 2-Pyridylboronic acid pinacol ester | 4-Bromoanisole | PdCl₂(dppf) | Na₃PO₄ | Dioxane/H₂O | 100 | 66 | [2] |

| 2-Pyridyl MIDA boronate | 4-Chloroacetophenone | XphosPdCycle / Cu(OAc)₂ | K₃PO₄ / DEA | DMF | 100 | 72 | [9] |

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridylboronic Acid[14][17]

This procedure is adapted from Li, et al. and involves an in situ quench of the lithiated intermediate.

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (2.5 M in hexanes)

-

Toluene

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (2N)

-

Sodium hydroxide (5N)

-

Sodium chloride

-

Acetonitrile

Procedure:

-

To a 1-L, 3-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

Cool the mixture to -40 °C using a dry ice/acetone bath.

-

Add n-butyllithium solution (96 mL, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40 °C.

-

Stir the reaction mixture for an additional 30 minutes at -40 °C.

-

Allow the mixture to warm to -20 °C and then add 200 mL of 2N HCl solution.

-

Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer.

-

Adjust the pH of the aqueous layer to 7.6-7.7 with 5N NaOH. A white solid will precipitate.

-

Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).

-

Combine the organic phases and concentrate under reduced pressure to yield a solid residue.

-

Suspend the residue in acetonitrile (80 mL) and heat to 70 °C for 30 minutes.

-

Allow the mixture to cool slowly to room temperature and then to 0 °C.

-

Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford 3-pyridylboronic acid (isolated as the boroxin).

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[18]

This protocol provides a general method for the synthesis of 2,3'-bipyridine.

Materials:

-

2-Chloropyridine

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Seal the flask, then evacuate and backfill with an inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3'-bipyridine.

This guide provides a foundational understanding of the reactivity of pyridine boronic acids. For specific applications, further optimization of reaction conditions may be necessary. The provided data and protocols serve as a robust starting point for researchers and scientists working to leverage these powerful synthetic tools.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. benchchem.com [benchchem.com]

- 18. 1692-25-7 | Pyridin-3-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction has become a cornerstone in medicinal chemistry due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid with various aryl and heteroaryl halides. The trifluoromethylpyridine motif is of significant interest in drug discovery. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties.[2][3] Consequently, compounds bearing this scaffold are actively explored for a wide range of therapeutic applications, including as anti-inflammatory agents and kinase inhibitors.

Featured Application: Synthesis of Potential Cyclooxygenase-2 (COX-2) Inhibitors

The 2-Propoxy-5-(trifluoromethyl)pyridine scaffold can be incorporated into molecules designed as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The Suzuki-Miyaura coupling provides a convergent and efficient route to synthesize novel biaryl structures that can be evaluated as potential COX-2 inhibitors.

Experimental Protocols

This section details a representative protocol for the Suzuki-Miyaura coupling of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid with a generic (hetero)aryl halide. Optimization may be required for specific substrates.

Materials:

-

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating plate

-

System for inert atmosphere operations (e.g., Schlenk line)

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the anhydrous and degassed solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the halide) via syringe.

-

If a biphasic solvent system is used (e.g., dioxane/water), add the degassed water at this stage.

Reaction Execution:

-

Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid with various (hetero)aryl halides, based on protocols for structurally similar compounds.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |

| 3 | 3-Bromoquinoline | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | n-Butanol | 100 | 24 | 70-80 |

| 5 | 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 80 | 6 | 90-98 |

Visualizations

Experimental Workflow

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Putative Signaling Pathway Inhibition

Caption: Inhibition of the COX-2 pathway by a synthesized molecule.

References

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. US6040319A - Process for synthesizing COX-2 inhibitors - Google Patents [patents.google.com]

- 3. WO1999055830A2 - Process for synthesizing cox-2 inhibitors - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the pharmacological properties of molecules. The trifluoromethyl group (-CF3) is particularly valued for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of a compound, often leading to enhanced binding affinity and better pharmacokinetic profiles.[1][2] Pyridine scaffolds are also ubiquitous in pharmaceuticals, serving as key pharmacophores in a multitude of therapeutic agents.[1]

The convergence of these two structural features in 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid makes it a highly valuable building block for the synthesis of novel chemical entities. This reagent is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and versatile method for the formation of carbon-carbon bonds.[1][3] These reactions enable the construction of complex biaryl and heteroaryl structures that are central to many drug candidates.[4]

These application notes provide a representative protocol for the use of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides.

General Reaction Scheme & Mechanism

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (the boronic acid) and an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium complex.

-